Product packaging for Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2(Cat. No.:)

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2

Cat. No.: B12111742
M. Wt: 942.9 g/mol
InChI Key: JTMGUHUTFJVIJA-UHFFFAOYSA-N
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Description

Contextualizing Peptide-Based Substrates in Modern Enzymology

Peptide-based substrates are indispensable in modern enzymology for studying enzyme function and kinetics. siriusgenomics.com These synthetic peptides mimic the natural substrates of enzymes, allowing researchers to investigate enzymatic activity in a controlled manner. siriusgenomics.com They are designed with specific amino acid sequences that are recognized and cleaved by a target enzyme. nih.gov The versatility of peptide substrates lies in their adaptability; they can be modified with various labels, such as fluorophores and chromophores, to enable detection of enzymatic activity through different assay formats. siriusgenomics.com

The rational design of peptide substrates, often incorporating non-natural amino acids or modifications, provides stability against cleavage and allows for detailed structural and dynamic studies of enzyme-substrate interactions. nih.gov These tools are fundamental for characterizing uncharacterized enzymes, screening for substrate competition, and building kinetic models. siriusgenomics.com

Overview of Fluorogenic Reporters in Enzyme Activity Measurement Techniques

Fluorogenic reporters are small molecules that become fluorescent after being acted upon by an enzyme. nih.gov They are powerful tools for monitoring enzyme activity in real-time with high sensitivity and spatiotemporal resolution. nih.govnih.gov The basic principle involves a fluorophore that is chemically masked, rendering it non-fluorescent. nih.gov Enzymatic catalysis unmasks the fluorophore, leading to a measurable increase in fluorescence. nih.gov This "turn-on" mechanism provides a direct and continuous readout of enzyme activity. pnas.org

Fluorogenic probes are widely used in various applications, including live-cell imaging, diagnostic assays, and high-throughput screening for enzyme inhibitors. nih.govnih.gov Their high sensitivity allows for the use of low concentrations of both the enzyme and the substrate. nih.gov

Historical Trajectory of Intramolecularly Quenched Peptide Substrate Design

The concept of intramolecularly quenched fluorogenic substrates, also known as FRET (Förster Resonance Energy Transfer) substrates, has been a significant advancement in enzyme assays. nih.gov This design involves a peptide sequence containing a fluorophore (donor) and a quencher (acceptor) pair positioned on opposite sides of the enzymatic cleavage site. nih.gov In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence through FRET. nih.gov

Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a disruption of FRET and a subsequent increase in fluorescence. nih.gov This method allows for the continuous and sensitive monitoring of protease activity. nih.govrndsystems.com Over the years, various donor/acceptor pairs have been developed to optimize the sensitivity and applicability of these substrates for different proteases. nih.govbachem.com

The Integral Role of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 within Epigenetic Research Paradigms

In the realm of epigenetics, understanding the dynamics of post-translational modifications (PTMs) of histone proteins is crucial. Internally quenched fluorescent (IQF) peptides, such as this compound, serve as powerful tools for studying the enzymes that regulate these modifications. researchgate.netchemrxiv.org These synthetic peptides can be designed to mimic specific histone tail sequences with particular PTMs, such as acetylation. researchgate.net

The use of such substrates enables researchers to investigate the activity of "writer" and "eraser" enzymes, which add or remove PTMs, respectively. researchgate.net This allows for the detailed characterization of enzyme substrate specificity and the screening of potential inhibitors, providing valuable insights into the complex regulatory networks of epigenetics. researchgate.netchemrxiv.org

Significance in the Quantitative Assessment of Histone Deacetylase (HDAC) Enzymatic Activity

This compound is a specifically designed fluorogenic substrate for measuring the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in transcriptional regulation and other cellular processes.

The peptide sequence of this substrate mimics a histone tail, with an acetylated lysine (Lys(Ac)) residue that is the target for HDACs. The 2-aminobenzoyl (Abz) group acts as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group serves as the quencher. In its native state, the fluorescence of the Abz group is quenched by the Dnp group. When an HDAC enzyme removes the acetyl group from the lysine residue, a subsequent cleavage event by a secondary enzyme, such as trypsin, separates the fluorophore from the quencher. researchgate.net This leads to an increase in fluorescence that is directly proportional to the HDAC activity. This assay provides a quantitative and continuous method for studying HDAC kinetics and for screening potential HDAC inhibitors. researchgate.netchemrxiv.org

Data Tables

ComponentFunction
Abz (2-aminobenzoyl) Fluorophore
Dnp (2,4-dinitrophenyl) Quencher
Gly-Ala-Lys(Ac)-Ala-Ala Peptide sequence mimicking a histone tail, with an acetylated lysine as the HDAC target.
Dap (Diaminopropionic acid) Amino acid residue linking the Dnp group.
NH2 (Amide) C-terminal modification.
A breakdown of the components of the this compound substrate and their respective functions.
Enzyme ClassRole in Assay
Histone Deacetylase (HDAC) Primary enzyme of interest; removes the acetyl group from the lysine residue.
Trypsin (or similar protease) Secondary enzyme used in a two-step assay to cleave the deacetylated peptide, separating the fluorophore and quencher.
Enzymes involved in the activity assay using this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49F3N12O14 B12111742 Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2

Properties

IUPAC Name

N-[2-[[1-[[6-acetamido-1-[[1-[[1-[[1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGUHUTFJVIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49F3N12O14
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rational Design Principles and Molecular Architecture of Abz Gly Ala Lys Ac Ala Ala Dap Dnp Nh2 As a Förster Resonance Energy Transfer Fret Substrate

Strategic Positioning and Functional Contribution of the Aminobenzoyl (Abz) Fluorophore Moiety

The 2-Aminobenzoyl (Abz) group, also known as anthraniloyl, serves as the fluorescent donor in this FRET substrate. bachem.cominterchim.fr It is strategically placed at the N-terminus of the peptide sequence. biosyn.com The Abz moiety possesses characteristic spectral properties, with an excitation wavelength typically around 320 nm and an emission wavelength of approximately 420 nm. chemistrycongresses.chbiosyntan.deqyaobio.com This positioning ensures that upon cleavage of the peptide chain, the Abz group is effectively separated from the quencher located at the opposite end of the sequence. The Abz/Dnp pair is a commonly used and well-established FRET system in the design of synthetic enzyme substrates. biosyn.comscielo.br Its function is to emit a detectable fluorescent signal, but only when the quenching effect of the acceptor molecule is removed. researchgate.net

Conformational Role and Quenching Efficiency of the Dinitrophenyl (Dnp) Quencher Moiety

The 2,4-dinitrophenyl (Dnp) group functions as the fluorescence quencher in this substrate. It is attached to the side chain of a diaminopropionic acid (Dap) residue, which is positioned near the C-terminus of the peptide. cpcscientific.com The Dnp group is a non-fluorescent acceptor, meaning it dissipates the energy transferred from the Abz fluorophore as molecular vibrations or heat. cpcscientific.com The efficiency of this quenching is critically dependent on two factors: the overlap between the emission spectrum of Abz and the absorption spectrum of Dnp, and the distance between the two moieties. biosyn.comqyaobio.com

For FRET to occur efficiently, the donor and acceptor must be within a distance of approximately 10-100 Å. qyaobio.com The efficiency of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor (1/r⁶). chemistrycongresses.ch In the intact peptide, this proximity ensures high quenching efficiency. Studies on similar FRET pairs have shown that the fluorescence quantum yields of quenched substrates are negligible compared to the free fluorophore, demonstrating the effectiveness of the quencher. nih.gov The Dnp group, often attached via a lysine (B10760008) or, in this case, a Dap residue, is a robust and widely used quencher in various FRET-based protease assays. chemistrycongresses.chbachem.com

Criticality of the Acetylated Lysine Residue [Lys(Ac)] in Enzyme Recognition

The central feature of this substrate's design is the acetylated lysine residue, Lys(Ac). This post-translational modification is the specific target for a class of enzymes known as histone deacetylases (HDACs) or lysine deacetylases (KDACs). cpcscientific.comnih.gov These enzymes catalyze the removal of the acetyl group from the ε-amino group of a lysine residue. nih.govnih.gov

In the context of the Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 substrate, the Lys(Ac) residue renders the peptide resistant to cleavage by certain proteases, such as trypsin, which typically cleaves peptide chains C-terminal to lysine or arginine residues. The acetyl group on the lysine side chain blocks the recognition site for trypsin. The primary enzymatic reaction this substrate is designed to measure is the deacetylation of the Lys(Ac) by an HDAC. cpcscientific.com Once the acetyl group is removed, the exposed lysine residue makes the peptide a viable substrate for trypsin. Therefore, the acetylated lysine is critical for the substrate's specificity in the HDAC assay. cpcscientific.com

Analysis of the Peptide Scaffold and Sequence-Specific Determinants for Enzymatic Interaction

The peptide scaffold, Gly-Ala-Lys(Ac)-Ala-Ala, serves multiple purposes. Primarily, it acts as a structural linker that holds the Abz fluorophore and the Dnp quencher at an optimal distance for efficient FRET in the intact state. The specific sequence is designed to facilitate a two-step enzymatic assay.

HDAC Interaction: The sequence provides the necessary context for the recognition and binding of an HDAC enzyme to the Lys(Ac) residue.

Protease Interaction (Post-Deacetylation): The core design principle is that the substrate is inert to a secondary enzyme (trypsin) until acted upon by the primary enzyme (HDAC). cpcscientific.com Following the removal of the acetyl group from lysine by HDAC, the sequence becomes ...-Gly-Ala-Lys-Ala-Ala-.... This newly exposed, unmodified lysine residue becomes a specific cleavage site for trypsin. Trypsin will hydrolyze the peptide bond between the lysine and the adjacent alanine (B10760859) residue. This cleavage event is what leads to the physical separation of the Abz and Dnp moieties. This rational design, where one enzyme's action creates a substrate for a second enzyme, allows for a highly specific and sensitive detection method for HDAC activity. vu.nl

Mechanistic Basis of Intramolecular Quenching and De-quenching Dynamics

The functionality of this compound is rooted in the dynamic interplay of intramolecular quenching and enzymatic de-quenching.

Quenched State: In the initial, intact state, the peptide is folded in such a way that the N-terminal Abz fluorophore and the C-terminal Dnp quencher are held in close proximity. When the sample is irradiated with light at the excitation wavelength of Abz (~320 nm), the Abz molecule absorbs a photon and enters an excited state. However, due to the short distance to the Dnp quencher, the excitation energy is transferred non-radiatively from Abz to Dnp through FRET. bachem.comscielo.br The Dnp molecule dissipates this energy, and consequently, the fluorescence from Abz is quenched, resulting in a low signal. researchgate.net

De-quenching Dynamics: The de-quenching process is initiated by enzymatic activity. First, an HDAC enzyme removes the acetyl group from the lysine residue. This modification makes the peptide susceptible to cleavage by trypsin, which is added as the second enzyme in the assay. Trypsin hydrolyzes the peptide bond between the now-unmodified lysine and the adjacent alanine. This cleavage severs the covalent link holding the fluorophore and quencher in proximity. cpcscientific.com The Abz-containing fragment and the Dnp-containing fragment diffuse apart in the solution. This separation dramatically increases the distance 'r' between them, causing the FRET efficiency (proportional to 1/r⁶) to plummet. chemistrycongresses.ch With the quenching mechanism disabled, the Abz fluorophore, upon excitation, now releases its energy as a photon, leading to a sharp increase in the measured fluorescence at ~420 nm. nih.gov This rise in fluorescence is directly proportional to the amount of substrate cleaved, which in turn is a measure of the HDAC activity.

Table 1: Properties of the FRET Pair

Component Type Wavelength (nm)
2-Aminobenzoyl (Abz) Fluorophore (Donor) Excitation: ~320 / Emission: ~420 biosyntan.de
2,4-Dinitrophenyl (Dnp) Quencher (Acceptor) N/A

Table 2: Molecular Details of the Substrate

Property Detail
Full Sequence H-Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(DNP)-NH2 cpcscientific.com
Molecular Formula C₃₅H₄₈N₁₂O₁₂ cpcscientific.com
Molecular Weight 828.84 g/mol cpcscientific.com

Table 3: Compound Names

Abbreviation / Trivial Name Full Chemical Name
Abz 2-Aminobenzoyl
Gly Glycine
Ala Alanine
Lys(Ac) N-ε-acetyl-lysine
Dap(Dnp) β-(2,4-dinitrophenyl)-diaminopropionic acid
Dnp 2,4-dinitrophenyl
HDAC Histone Deacetylase
FRET Förster Resonance Energy Transfer
Trypsin Trypsin

Advanced Enzymatic Assay Methodologies Employing Abz Gly Ala Lys Ac Ala Ala Dap Dnp Nh2

Development and Optimization of Fluorescence Resonance Energy Transfer (FRET) Based Assays

The use of FRET-based assays has revolutionized the study of enzymatic activity by providing a sensitive and continuous method for monitoring reactions. The design of specific substrates, such as Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2, is central to the success of these assays.

Fundamental Principle of FRET Quenching and De-quenching for Direct Enzyme Activity Detection

FRET is a distance-dependent interaction between two chromophores, a donor and an acceptor. nih.gov When in close proximity (typically 1-10 nanometers), the excited-state energy of the donor fluorophore is transferred non-radiatively to the acceptor, a phenomenon known as quenching, which results in a decrease or absence of the donor's fluorescence. nih.gov In the context of the peptide this compound, the 2-aminobenzoyl (Abz) group serves as the fluorescent donor and the 2,4-dinitrophenyl (Dnp) group acts as the quencher. nih.govcpcscientific.com

The assay principle for this substrate is indirect and relies on a two-step enzymatic reaction. cpcscientific.comresearchgate.net Initially, the intact peptide exhibits minimal fluorescence due to the efficient FRET-based quenching between the Abz and Dnp moieties. The primary enzymatic reaction involves the activity of histone deacetylases (HDACs). HDACs catalyze the removal of the acetyl group from the ε-amino group of the lysine (B10760008) residue (Lys(Ac)). cpcscientific.com This deacetylation step is crucial as it renders the peptide susceptible to cleavage by a secondary enzyme, trypsin. Trypsin specifically cleaves the peptide bond at the C-terminus of the now deacetylated lysine residue. nih.gov This proteolytic cleavage physically separates the Abz donor from the Dnp quencher. nih.gov The separation eliminates the FRET effect, leading to a measurable increase in the fluorescence of the Abz group, which can be monitored in real-time. nih.gov The rate of fluorescence increase is directly proportional to the HDAC activity.

Optimization of Reaction Parameters for Hydrolysis of this compound

To ensure accurate and reproducible results, the optimization of several reaction parameters is critical. These parameters include buffer composition, pH, temperature, and the concentrations of both the enzyme and the substrate.

For HDAC assays utilizing this coupled-enzyme approach, a common buffer system is HEPES at a concentration of 50 mM with 100 mM KCl, adjusted to a pH that is optimal for the specific HDAC isoform being studied, generally around pH 8. acs.orgnih.gov The addition of a non-ionic surfactant like Tween-20 (e.g., 0.001%) and a protein carrier such as bovine serum albumin (BSA) at a concentration of around 0.05% is often necessary to prevent non-specific binding of the enzyme to reaction vessels and to maintain enzyme stability. acs.org

The concentration of the this compound substrate should ideally be around the Michaelis constant (Km) for the specific HDAC isoform to ensure that the reaction velocity is sensitive to changes in enzyme activity. The reaction is typically conducted at 37°C to mimic physiological conditions. cpcscientific.com

Specific Application in Histone Deacetylase (HDAC) Activity Profiling and Screening

The unique properties of this compound make it a valuable tool for the detailed investigation of HDACs, a family of enzymes crucial in the regulation of gene expression and other cellular processes.

Substrate Recognition and Processing by Diverse HDAC Isoforms

The peptide sequence Gly-Ala-Lys(Ac)-Ala-Ala is designed to be recognized by a range of HDAC isoforms. Research has demonstrated that this substrate is processed by members of both Class I (HDAC1, HDAC2, HDAC3, and HDAC8) and Class IIb (HDAC6 and HDAC10) histone deacetylases. nih.gov The specificity of HDACs for this substrate can vary significantly among the different isoforms, reflecting differences in their active site architecture and substrate binding pockets. nih.gov

For instance, studies have shown that HDACs 1, 2, and 3 exhibit robust activity towards this substrate, while HDAC8 displays a notably higher KM value, suggesting a lower affinity. nih.gov The ability to use a single substrate to profile the activity of multiple HDAC isoforms is a significant advantage in comparative studies and for understanding the functional redundancy and specificity within the HDAC family.

Coupling of Enzymatic Deacetylation with Enhanced Proteolytic Sensitivity (e.g., Trypsin Cleavage)

The ingenuity of the assay design lies in the coupling of two distinct enzymatic reactions. The initial deacetylation by HDACs acts as a molecular switch that triggers the substrate's sensitivity to trypsin. In its acetylated form, the lysine residue within the peptide is protected from trypsin cleavage. nih.gov This ensures that an increase in fluorescence is directly linked to the primary deacetylase activity.

This two-step process enhances the specificity of the assay, as only the product of the HDAC reaction can generate a signal. cpcscientific.com However, this coupled approach also introduces potential for interference. Inhibitors being screened for their effect on HDACs might also inhibit trypsin, leading to false-negative results. Therefore, it is often necessary to run control experiments to assess the effect of test compounds on trypsin activity. nih.gov The development of continuous assays, where both HDAC and trypsin are present simultaneously, requires careful optimization to minimize trypsin-mediated degradation of the HDAC enzyme, as previously discussed.

Quantitative Methodologies for Determining HDAC Specific Activity and Kinetic Parameters

The continuous nature of the FRET-based assay using this compound allows for the precise determination of key kinetic parameters, including the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). By measuring the initial reaction velocities at varying substrate concentrations, a Michaelis-Menten plot can be generated, from which KM and Vmax can be derived. The kcat can then be calculated if the enzyme concentration is known. The specificity constant (kcat/KM) provides a measure of the enzyme's catalytic efficiency for the substrate.

These quantitative data are invaluable for comparing the activity of different HDAC isoforms, for characterizing the potency and mechanism of action of HDAC inhibitors, and for high-throughput screening of compound libraries to identify novel modulators of HDAC activity. acs.org

Below is a table summarizing kinetic data for various human HDAC isoforms with a similar acetylated lysine-AMC substrate, illustrating the utility of this assay methodology.

HDAC Isoformkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
HDAC10.451726,000
HDAC20.181611,000
HDAC3-NCoR22.825110,000
HDAC60.00610060
HDAC80.08130062
HDAC100.012110110
Data adapted from Schultz et al., Biochemistry, 2004, 43 (34), pp 11083–11091 for the substrate acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC. nih.gov

This table demonstrates the significant differences in catalytic efficiency among the HDAC isoforms for a given substrate, highlighting the importance of such quantitative analyses.

Considerations for Implementation in High-Throughput Screening (HTS) Platforms for Enzyme Modulators

The adaptation of enzymatic assays to high-throughput screening (HTS) formats is essential for the rapid and efficient screening of large compound libraries to identify potential enzyme modulators. The use of the Förster Resonance Energy Transfer (FRET) substrate, this compound, in HTS campaigns for HDAC inhibitors requires careful consideration of several factors to ensure robust and reliable results.

The assay principle for this substrate involves a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue of the peptide. This deacetylated intermediate then becomes a substrate for a developing enzyme, typically trypsin, which cleaves the peptide bond, separating the 2-aminobenzoyl (Abz) fluorophore from the 2,4-dinitrophenyl (Dnp) quencher. This separation results in an increase in fluorescence, which is proportional to the HDAC activity.

Key Considerations for HTS Implementation:

Assay Miniaturization: Transitioning the assay to 384-well or 1536-well plate formats is crucial for HTS to reduce reagent costs and increase throughput. This requires optimization of reaction volumes, reagent concentrations, and liquid handling protocols to maintain assay performance and statistical robustness, often measured by the Z'-factor. A Z'-factor above 0.5 is generally considered indicative of a high-quality assay suitable for HTS.

Reagent Stability and Dispensing: The stability of the substrate, HDAC enzyme, and trypsin under screening conditions is paramount. Automated and precise dispensing of these reagents is necessary to minimize well-to-well variability. The potential for the substrate to precipitate in aqueous buffers, especially in the presence of organic solvents from compound stocks, should be evaluated.

Compound Interference: A significant challenge in HTS is the potential for library compounds to interfere with the assay, leading to false-positive or false-negative results. With FRET-based assays using this compound, interference can occur through several mechanisms:

Fluorescence Quenching or Enhancement: Compounds that absorb light at the excitation or emission wavelengths of the Abz fluorophore can cause quenching and lead to false-negative results. Autofluorescent compounds can increase the background signal, resulting in false positives.

Inhibition of the Coupling Enzyme: Since this is a two-step assay, compounds that inhibit trypsin will prevent the generation of the fluorescent signal, leading to the incorrect identification of these compounds as HDAC inhibitors (false positives). Therefore, a counterscreen to identify trypsin inhibitors is an essential step in the validation of hits from the primary screen.

Data Analysis and Workflow: The two-step nature of the assay adds a layer of complexity to the HTS workflow. The timing of the addition of the developing enzyme and the subsequent fluorescence reading must be precisely controlled and optimized to ensure that the initial HDAC reaction is in the linear range.

Comparative Evaluation with Alternative Fluorogenic and Non-Fluorogenic HDAC Substrates

The choice of substrate is a critical determinant of the success of an HDAC inhibitor screening campaign. This compound offers specific advantages but also has limitations when compared to other available substrates. A thorough evaluation against alternative fluorogenic and non-fluorogenic options is necessary to select the most appropriate tool for a given research question.

Fluorogenic Substrates:

Fluorogenic substrates are widely used in HTS due to their high sensitivity and amenability to automation. Besides the Abz/Dnp FRET pair, other common fluorogenic reporters include 7-amino-4-methylcoumarin (B1665955) (AMC) and rhodamine 110 (R110).

AMC-based Substrates (e.g., Boc-Lys(Ac)-AMC): These are single-step substrates where HDAC-mediated deacetylation is directly coupled to a change in the fluorophore's properties or its release from a quencher. Compared to the two-step assay with this compound, AMC-based assays can be simpler to implement in HTS. However, the Abz/Dnp system may offer an advantage by minimizing background fluorescence.

"Fluor de Lys" Substrates: These commercially available substrates, such as those based on an acetylated lysine linked to a fluorophore, also operate on a two-step principle requiring a developer enzyme. Their performance characteristics are generally comparable to the this compound system.

Non-Fluorogenic Substrates:

Non-fluorogenic, or colorimetric, assays represent an alternative approach that can mitigate some of the interference issues associated with fluorescent readouts.

Colorimetric Substrates (e.g., Boc-Lys(Ac)-pNA): These substrates produce a colored product upon enzymatic reaction that can be detected using a spectrophotometer. While generally less sensitive than fluorogenic assays, they are not susceptible to interference from fluorescent compounds. However, compounds that absorb light at the detection wavelength of the chromophore can still interfere. Colorimetric assays may also be less suitable for detecting low levels of enzyme activity.

Comparative Data of HDAC Substrates:

The following interactive table provides a comparative overview of different HDAC substrate types. Note: Specific kinetic parameters are highly dependent on the specific HDAC isozyme and the experimental conditions.

Substrate ClassExample SubstrateDetection MethodAssay PrincipleKey AdvantagesKey Disadvantages
Fluorogenic (FRET) This compound FluorescenceTwo-step (HDAC/Trypsin)High sensitivity; Potentially lower background than some single-step assays.Two-step process can be complex for HTS; Potential for trypsin inhibition by library compounds.
Fluorogenic (AMC) Boc-Lys(Ac)-AMCFluorescenceSingle-stepSimpler workflow than two-step assays; High sensitivity.Potential for interference from fluorescent compounds; Can have higher background fluorescence.
Fluorogenic Fluor de Lys® SubstrateFluorescenceTwo-step (HDAC/Developer)High sensitivity; Commercially available and validated for HTS.Two-step process; Potential for developer enzyme inhibition.
Non-Fluorogenic (Colorimetric) Boc-Lys(Ac)-pNAAbsorbanceSingle-stepReduced interference from fluorescent compounds; Simpler instrumentation.Lower sensitivity than fluorogenic assays; Interference from colored compounds.

Mechanistic and Kinetic Insights Derived from Studies Utilizing Abz Gly Ala Lys Ac Ala Ala Dap Dnp Nh2

Elucidation of Enzyme-Substrate Binding Affinities and Interactions

While direct binding affinity constants (Kd) for the interaction between Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 and various HDAC isoforms are not extensively reported in the literature, significant insights into the enzyme-substrate interactions can be inferred from structural and kinetic studies. The binding of this peptide substrate to the active site of HDACs is a prerequisite for catalysis. The peptide sequence itself, Gly-Ala-Lys(Ac)-Ala-Ala, mimics a portion of a natural histone tail, guiding the substrate into the catalytic channel.

Determination of Key Kinetic Parameters (e.g., Michaelis Constant (Km), Turnover Number (kcat)) in HDAC Enzymology

The use of this compound, or a functionally equivalent substrate referred to as acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC, has been instrumental in determining the key kinetic parameters for several human HDAC isoforms. A seminal study by Schultz et al. (2004) provided a comparative analysis of the kinetic properties of isolated, recombinant human HDACs 1, 2, 3, 6, 8, and 10.

The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per second, were determined for these isoforms. These parameters provide a quantitative measure of the enzyme's efficiency and its affinity for the substrate.

The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio. This value represents the rate constant for the reaction of the enzyme with the substrate and is a useful parameter for comparing the specificity of an enzyme for different substrates. The kinetic data from the study by Schultz et al. (2004) are summarized in the table below.

HDAC Isoformkcat (s-1)Km (µM)kcat/Km (M-1s-1)
HDAC10.0333.210,000
HDAC20.00610060
HDAC32.825110,000
HDAC60.281322,000
HDAC80.021181,200
HDAC100.0112.34,800

Data adapted from Schultz et al., Biochemistry, 43, 11083 (2004).

These data reveal a wide range of catalytic efficiencies among the different HDAC isoforms for this particular substrate, with HDAC3 exhibiting the highest efficiency and HDAC2 the lowest.

Investigation of Substrate Specificity and Selectivity Profiles of Various Histone Deacetylases

While this compound has been effectively used to profile the activity of several HDACs, comprehensive studies detailing the substrate specificity and selectivity across all HDAC isoforms using this single peptide are limited. However, the kinetic data presented in the previous section provide initial insights into the selectivity of this substrate. The significant variations in kcat/Km values suggest that different HDACs interact with and process this substrate with varying efficiencies.

For example, the approximately 1,800-fold difference in catalytic efficiency between HDAC3 and HDAC2 for this substrate indicates a degree of selectivity. This suggests that the structural features of the active sites of these enzymes differ in a way that significantly impacts their ability to bind and deacetylate this specific peptide sequence.

Broader substrate specificity studies often employ libraries of peptides with systematic variations in the amino acid sequence flanking the acetylated lysine (B10760008). While such comprehensive library screens using this compound as the core structure are not widely published, the existing data underscores its utility as a reference substrate for comparing the intrinsic deacetylase activity of different HDAC isoforms.

Analysis of pH Dependencies on HDAC Catalytic Efficiency

The catalytic activity of HDACs is highly dependent on the pH of the surrounding environment, as this influences the ionization state of key amino acid residues in the active site involved in catalysis and substrate binding. Studies utilizing fluorogenic substrates functionally equivalent to this compound have been crucial in delineating these pH dependencies.

Research by Schultz et al. (2004) demonstrated that the pH profiles for both kcat and kcat/Km for several HDAC isozymes, including HDACs 1, 2, 3, 6, 8, and 10, are bell-shaped. cpcscientific.com This shape is indicative of a catalytic mechanism involving at least two ionizable groups in the active site that must be in specific protonation states for optimal activity. For all the HDAC isozymes studied, the pH optima were observed to be around pH 8. cpcscientific.com

The decline in activity at lower pH values is likely due to the protonation of a general base, which is required to activate a water molecule for nucleophilic attack on the acetyl carbonyl group. Conversely, the decrease in activity at higher pH values can be attributed to the deprotonation of a general acid, which is necessary to protonate the leaving group (the lysine amine). These pH-rate profiles provide critical mechanistic information and are essential for designing optimal assay conditions for studying HDAC activity.

Exploration of Temperature and Ionic Strength Effects on Enzyme Activity

The effects of temperature and ionic strength on the catalytic efficiency of HDACs when using the specific substrate this compound have not been extensively detailed in dedicated publications. However, general principles of enzyme kinetics and findings from studies using other substrates allow for informed inferences.

Temperature Effects: Like most enzymatic reactions, the rate of HDAC-catalyzed deacetylation is expected to increase with temperature up to an optimal point. Beyond this optimum, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of activity. The precise optimal temperature can vary between different HDAC isoforms and is influenced by the stability of the enzyme. Standard HDAC assays are typically conducted at a constant temperature, often 37°C, to ensure reproducibility and physiological relevance.

Ionic Strength Effects: The ionic strength of the assay buffer can significantly influence HDAC activity by affecting both enzyme stability and the interactions between the enzyme and the substrate. Studies on HDAC8 have shown that ionic interactions can play a role in substrate binding. For instance, lowering the ionic strength of the buffer was found to increase the affinity of HDAC8 for a positively charged peptide substrate, suggesting that electrostatic interactions contribute to substrate recognition. While the this compound substrate has a neutral net charge at physiological pH, localized electrostatic interactions within the active site can still be influenced by the ionic composition of the buffer. Therefore, it is crucial to maintain a consistent and optimized ionic strength in HDAC assays to obtain reliable and comparable kinetic data.

Applications in the Discovery and Characterization of Enzyme Modulators

Strategy for Screening and Identification of Novel Histone Deacetylase Inhibitors

The primary application of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 is in high-throughput screening (HTS) assays designed to identify novel inhibitors of histone deacetylases. HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. Their dysregulation is implicated in various diseases, including cancer and neurological disorders, making them attractive targets for drug development.

The screening strategy employing this substrate is based on the principle of fluorescence resonance energy transfer (FRET). The 2-aminobenzoyl (Abz) group serves as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of the Dnp group to the Abz group quenches the latter's fluorescence. When an active HDAC enzyme cleaves the acetyl group from the lysine residue, it renders the peptide susceptible to cleavage by a secondary enzyme, such as trypsin, which is added to the assay mixture. This secondary cleavage separates the Abz fluorophore from the Dnp quencher, resulting in an increase in fluorescence intensity.

In a typical HTS setup, the substrate, HDAC enzyme, and a test compound from a chemical library are incubated together. A decrease in the fluorescent signal compared to a control without the test compound indicates that the compound is inhibiting the HDAC activity. This method allows for the rapid and efficient screening of thousands of compounds to identify potential HDAC inhibitors.

Quantitative Evaluation of Inhibitor Potency (IC50, Ki) and Selectivity Using this compound

Once potential inhibitors are identified through initial screening, the next step is to quantify their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Using this compound, IC50 values can be determined by performing dose-response experiments. In these assays, the HDAC enzyme and the substrate are incubated with a range of concentrations of the inhibitor. The resulting fluorescence is measured, and the data are plotted as enzyme activity versus inhibitor concentration. This allows for the calculation of the IC50 value for each compound.

While specific IC50 values are dependent on the particular inhibitor and the specific HDAC isoform being tested, the use of this fluorogenic substrate provides a standardized method for comparison. For instance, known HDAC inhibitors can be benchmarked using this assay to validate its performance.

The inhibition constant (Ki) is another important parameter that provides a more absolute measure of inhibitor potency. It can be determined through kinetic studies, often by applying the Cheng-Prusoff equation, which relates the Ki to the IC50 value and the concentration of the substrate used in the assay.

Mechanism-of-Action Studies for Identified Enzyme Modulators

Understanding how an inhibitor interacts with its target enzyme is crucial for its development as a therapeutic agent. Mechanism-of-action (MoA) studies aim to elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or a slow-binding inhibitor.

The fluorogenic substrate this compound can be utilized in kinetic assays to investigate the MoA of an identified inhibitor. By measuring the initial rates of the enzymatic reaction at various concentrations of both the substrate and the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The changes in the kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence of the inhibitor can reveal its mode of inhibition. For example, a competitive inhibitor will increase the apparent Km without affecting the Vmax, while a non-competitive inhibitor will decrease the Vmax without changing the Km.

Detailed kinetic evaluations can provide valuable insights for medicinal chemistry efforts to optimize the inhibitor's properties. For instance, distinguishing between a fast-on-fast-off and a slow-binding mechanism can have significant implications for the drug's efficacy and dosing regimen.

Development of Robust and Reproducible Assays for Pharmaceutical Discovery Pipelines

For a screening assay to be useful in a pharmaceutical discovery pipeline, it must be robust, reproducible, and scalable. The use of this compound facilitates the development of such assays for HDAC inhibitors.

The development process involves optimizing various assay parameters, such as the concentrations of the substrate and enzyme, incubation times, and the concentration of the secondary enzyme (e.g., trypsin). The goal is to achieve a stable and sensitive assay with a good signal-to-background ratio.

A key metric for evaluating the robustness of an HTS assay is the Z'-factor. This statistical parameter takes into account the means and standard deviations of both the positive (inhibited) and negative (uninhibited) controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. The consistent performance of the this compound substrate contributes to achieving a high Z'-factor, ensuring the reliability of the screening results.

Advanced Analytical Methodologies and Refinements for Studies Involving Abz Gly Ala Lys Ac Ala Ala Dap Dnp Nh2

Integration with High-Performance Liquid Chromatography (HPLC) Based Detection Systems

While direct fluorescence measurement is convenient, it is susceptible to interferences and limitations. Integrating HPLC into the analytical workflow provides a robust method to achieve more accurate and detailed kinetic data. nih.gov This approach physically separates the intact substrate from its cleavage products before quantification, thereby overcoming many of the challenges associated with purely fluorescence-based assays.

Addressing and Mitigating Limitations of Purely Fluorescence-Based Assays (e.g., Inner Filter Effect)

A significant limitation of spectrofluorimetry, especially at high substrate concentrations, is the inner filter effect (IFE). nih.gov The IFE occurs when components in the assay mixture, including the substrate itself, absorb either the excitation or emitted light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity. bachem.com This can result in the underestimation of reaction velocities and inaccurate determination of kinetic parameters like Kₘ and kₖₐₜ. nih.govnih.gov

HPLC-based assays directly mitigate the IFE by separating the fluorescent product from the absorbing, unreacted substrate before detection. nih.gov By quantifying the area of the product peak relative to the total peak area (substrate plus product), a precise percentage of substrate conversion can be calculated, irrespective of the IFE in the original reaction mixture. nih.gov For FRET substrates like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2, where the Dnp quencher has significant absorbance, this separation is crucial for accurate kinetic analysis, especially when substrate concentrations near or above the Kₘ value are required. nih.govnih.gov

Table 1: Comparison of Assay Formats

Feature Purely Fluorescence-Based Assay HPLC-Based Assay
Principle Measures total fluorescence increase in the well. Physically separates reaction components before fluorescence/UV detection.
Inner Filter Effect Highly susceptible, especially at substrate concentrations >20 µM. bachem.com Mitigated by separation of substrate and product. nih.gov
Compound Interference Prone to interference from fluorescent/colored inhibitor compounds. Reduced interference as inhibitors can be separated from substrate/product peaks.
Data Accuracy May yield apparent kinetic values (Kₘ, kₖₐₜ). nih.gov Provides more accurate and reliable kinetic parameters. nih.gov
Throughput High Lower, but can be improved with fast-flow columns. nih.gov

Facilitating Separate Analysis of Distinct Enzymatic Reaction Steps and Intermediates for Analogous Peptide Substrates

The sirtuin-catalyzed deacetylation reaction is a two-step process involving the formation of an ADP-ribose-peptide intermediate. While the final fluorescent product of this compound cleavage is readily detected, understanding the complete reaction mechanism may require the analysis of intermediates. For some enzyme systems acting on similar peptides, HPLC has proven invaluable for separating not just the final products but also key intermediates.

For instance, in studies of the Staphylococcus aureus sortase SrtA using the analogous substrate Abz-LPETG-Dap(Dnp)-NH2, HPLC facilitates the separate analysis of both the initial acylation and the subsequent transpeptidation steps of the reaction. nih.gov This allows for a more detailed mechanistic investigation than would be possible with a simple fluorescence endpoint assay. By analogy, a finely tuned HPLC method could potentially resolve the deacetylated but uncleaved peptide intermediate from the final cleaved fluorescent product in sirtuin assays, offering deeper insights into the catalytic cycle. This is particularly relevant when investigating how inhibitors or mutations affect specific steps in the enzymatic pathway.

Coupling with Mass Spectrometry for Product Identification and Reaction Pathway Elucidation

To unequivocally confirm the identity of enzymatic products and elucidate reaction pathways, HPLC systems can be directly coupled to a mass spectrometer (LC-MS). nih.gov This powerful technique provides mass-to-charge ratio information for each peak separated by the HPLC, allowing for definitive identification of the substrate, deacetylated product, and any other reaction byproducts or intermediates. uni-bayreuth.de

In the context of this compound, LC-MS can be used to:

Confirm the Cleavage Site: Verify that the enzyme of interest cleaves the peptide at the expected position.

Identify Products: Confirm the mass of the deacetylated product, Abz-Gly-Ala-Lys-OH, and the quenched fragment.

Detect Side Reactions: Identify any unexpected modifications or side products, which would be invisible in a standard fluorescence or UV-based HPLC assay.

Quantify Endogenous Activity: By using biotin-labeled versions of acetylated peptides, LC-MS assays have been developed to specifically and sensitively measure endogenous sirtuin activity in complex biological samples like cell and tissue lysates. nih.gov

Targeted mass spectrometry using multiple reaction monitoring (MRM) has also been successfully employed to quantify the levels of sirtuin proteins themselves in various tissues, providing a complementary approach to activity assays. nih.govresearchgate.net

Development of Miniaturized and Automated Assay Formats for Enhanced Throughput

The discovery of novel enzyme modulators, such as sirtuin inhibitors or activators, necessitates the screening of large compound libraries. To make this feasible, assays must be miniaturized and automated for high-throughput screening (HTS). drugdiscoverynews.com Assays using this compound and similar FRET substrates are well-suited for this adaptation.

The process involves:

Miniaturization: Scaling down the assay volume from standard cuvettes or tubes to 96-, 384-, or even 1536-well microplate formats. drugdiscoverynews.comnih.govgbo.com This significantly reduces the consumption of expensive reagents like the peptide substrate and the enzyme.

Automation: Utilizing robotic liquid handlers for precise dispensing of reagents, compound libraries, and enzymes. nih.govresearchgate.net This increases reproducibility and throughput, allowing thousands of compounds to be tested per day.

Data Acquisition: Using microplate readers capable of rapid fluorescence measurements from each well. mdpi.com

The robustness of an HTS assay is typically evaluated using statistical parameters like the Z'-factor, which assesses the separation between positive and negative controls. An assay with a Z'-factor greater than 0.5 is generally considered excellent and reliable for HTS. semanticscholar.orgnih.gov FRET-based assays for sirtuin inhibitors have been successfully miniaturized and validated, demonstrating Z'-factors well above this threshold, confirming their suitability for large-scale screening campaigns. nih.govnih.gov

Table 2: HTS Assay Performance Metrics

Parameter Description Ideal Value for HTS Reference
Z'-Factor A measure of the statistical effect size, reflecting the separation between high and low control signal means and their standard deviations. > 0.5 semanticscholar.orgresearchgate.net
Signal-to-Background (S/B) Ratio The ratio of the signal from a positive control (uninhibited reaction) to a negative control (inhibited reaction). > 3 nih.gov
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean. < 10-15% nih.gov

Computational Modeling and Molecular Dynamics Simulations of Substrate-Enzyme Interactions

Computational methods provide powerful insights into the molecular interactions that govern enzyme catalysis and inhibition, which are often inaccessible through purely experimental techniques. nih.gov Molecular dynamics (MD) simulations and docking studies can be applied to model the interaction between this compound and its target enzymes, such as sirtuins. mdpi.com

These simulations can:

Predict Binding Poses: Determine the most likely conformation of the peptide substrate within the enzyme's active site. The sirtuin active site is located in a cleft between a large Rossmann-fold domain and a smaller, more variable zinc-binding domain. nih.gov

Identify Key Interactions: Pinpoint the specific amino acid residues in the enzyme that form critical hydrogen bonds or hydrophobic interactions with the substrate, stabilizing the enzyme-substrate complex. nih.govnih.gov

Explain Substrate Specificity: By comparing the binding of different peptide sequences, MD simulations can help explain why an enzyme prefers one substrate over another. mdpi.com

Elucidate Allosteric Mechanisms: Model how the binding of an activator or inhibitor at a site distant from the active site can influence the enzyme's conformation and activity. nih.gov

For example, MD simulations of sirtuins have been used to understand how the enzyme accommodates different acyl groups and how the binding of NAD⁺ and the acetylated peptide substrate induces conformational changes necessary for catalysis. nih.govbiorxiv.org While no specific MD simulation for this compound has been published, the established methodologies for similar acetylated peptides provide a clear framework for computationally investigating its binding and processing by sirtuins. nih.govspringernature.com

Broader Scientific Implications and Prospective Research Trajectories

Potential for Adaptation and Design of Similar Substrates for Other Lysine-Modifying Enzymes

The design principle of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2, which incorporates a specific recognition sequence for the target enzyme and a FRET pair for signal generation, is not limited to SIRT1. This scaffold provides a versatile platform that can be adapted for the study of other lysine-modifying enzymes. The field of chemical biology has seen a surge in the development of FRET-based substrates for a variety of enzymes, including other classes of HDACs and even enzymes involved in other post-translational modifications like ubiquitination. nih.gov

The key to adapting this substrate lies in modifying the peptide sequence to confer specificity for another enzyme. For example, by altering the amino acids surrounding the acetylated lysine (B10760008), substrates can be designed to be preferentially recognized and processed by other sirtuin isoforms or different classes of HDACs. nih.gov Researchers have successfully developed fluorogenic substrates for SIRT2, SIRT3, and SIRT5 by modifying the peptide sequence and the nature of the acyl group on the lysine residue. nih.gov This demonstrates the feasibility of creating a panel of specific FRET substrates to dissect the individual roles of various lysine-modifying enzymes within the cell. Furthermore, the core concept of a cleavable FRET peptide can be applied to other enzyme classes, such as proteases, by designing peptide sequences that are specific targets for those enzymes. researchgate.net

Exploring Structural Modifications to the Peptide for Enhanced Substrate Properties and Specificity

The performance of FRET-based substrates like this compound can be further optimized through strategic structural modifications. These modifications can aim to enhance several key properties, including solubility, cell permeability, and the signal-to-background ratio of the assay.

One area of exploration is the modification of the peptide backbone itself. Introducing non-natural amino acids or altering the peptide sequence can influence the substrate's conformation and its affinity for the target enzyme. researchgate.net This can lead to increased specificity and catalytic efficiency. For instance, a systematic approach involving a combinatorial peptide library can be used to profile the substrate specificity of an enzyme and identify optimal peptide sequences. researchgate.net

Another critical aspect is the choice of the FRET pair. While the Abz/Dnp pair is commonly used, other fluorophore and quencher combinations can offer improved spectral properties, such as longer emission wavelengths to reduce background fluorescence from biological samples. cpcscientific.com Time-resolved FRET (TR-FRET) is an advanced technique that utilizes lanthanide-based donors with long-lived fluorescence, which can significantly improve the signal-to-noise ratio in high-throughput screening applications. cpcscientific.combpsbioscience.com The design and synthesis of TR-FRET peptide substrates involve careful selection of donor-quencher pairs to optimize energy transfer efficiency. cpcscientific.com

Improving the water solubility of the peptide substrate is also a key consideration, especially for use in high-concentration stock solutions and in cellular assays. This can be achieved by incorporating charged or polar amino acids into the peptide sequence, without compromising enzyme recognition. cpcscientific.com

Future Directions in Advancing Research on Epigenetic Targets in Complex Biological Systems

The field of epigenetics is rapidly evolving, and the development of sophisticated research tools is crucial for continued progress. The future of research involving substrates like this compound will likely focus on several key areas.

A major thrust will be the development of next-generation FRET-based probes with enhanced sensitivity, specificity, and photostability. This will involve the exploration of novel fluorophores and quenchers, as well as the design of "smart" probes that are only activated in the presence of the target enzyme, thereby minimizing background signal.

There is a growing need for assays that can simultaneously monitor the activity of multiple epigenetic enzymes. This would allow for a more holistic understanding of the crosstalk and interplay between different regulatory pathways. The development of multiplexed FRET assays, using spectrally distinct fluorophores, could address this need.

The application of these assays in more complex biological systems, such as 3D organoids and in vivo animal models, will be a critical next step. This will require innovative delivery strategies and advanced imaging techniques to visualize enzyme activity in deep tissues with high resolution.

Ultimately, the goal is to translate the knowledge gained from these assays into the development of novel diagnostics and therapeutics. The identification of specific epigenetic signatures associated with disease could lead to the development of new biomarkers for early diagnosis and prognosis. frontiersin.org Furthermore, the continued discovery and optimization of small molecule modulators of epigenetic enzymes hold great promise for the treatment of a wide range of human diseases. nih.gov

Q & A

Basic Question: What is the standard protocol for using Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 in histone deacetylase (HDAC) activity assays?

Methodological Answer:
This peptide serves as a FRET substrate for HDAC assays. The acetylated lysine residue (Lys(Ac)) is deacetylated by HDAC, rendering the peptide susceptible to trypsin cleavage. Post-deacetylation, trypsin cleaves the peptide between Lys and Ala residues, separating the fluorescent donor (Abz) and quencher (Dnp), resulting in measurable fluorescence emission at 420 nm (excitation: 320 nm).

  • Key Steps :
    • Incubate the peptide with HDAC in a buffer system (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl) at 37°C for 1–2 hours.
    • Add trypsin to terminate HDAC activity and cleave the deacetylated peptide.
    • Quantify fluorescence using a plate reader.
  • Critical Controls : Include negative controls (no HDAC) and a reference inhibitor (e.g., trichostatin A) to validate specificity .

Basic Question: How should researchers optimize substrate concentration for HDAC kinetic studies using this peptide?

Methodological Answer:
Perform a substrate saturation curve by varying peptide concentrations (e.g., 5–100 µM) while keeping HDAC concentration constant. Measure initial reaction rates and fit data to the Michaelis-Menten equation to determine KmK_m and VmaxV_{max}.

  • Considerations :
    • Avoid substrate concentrations >10× KmK_m to prevent solvent viscosity effects.
    • Use DMSO to solubilize the peptide if needed (final DMSO ≤1% v/v) .

Advanced Question: How can researchers resolve discrepancies in fluorescence signals during HDAC assays (e.g., unexpected quenching or signal saturation)?

Methodological Answer:
Fluorescence artifacts may arise from:

  • Contaminating proteases : Pre-treat samples with protease inhibitors (e.g., PMSF) and validate HDAC purity via SDS-PAGE.
  • Incomplete deacetylation : Confirm HDAC activity with a positive control (e.g., HeLa cell lysate).
  • Inner-filter effects : Dilute samples if absorbance exceeds 0.1 AU at excitation/emission wavelengths.
  • Alternative enzymes : Test for off-target effects using HDAC isoform-specific inhibitors (e.g., tubacin for HDAC6) .

Advanced Question: How can researchers cross-validate HDAC activity data obtained with this substrate using orthogonal methods?

Methodological Answer:
Combine FRET-based assays with:

  • Mass spectrometry (MS) : Analyze post-reaction samples for deacetylated lysine (Δ mass = -42 Da).
  • Western blotting : Use acetyl-lysine antibodies to detect substrate deacetylation.
  • Radioactive assays : Incorporate 3H^3H-acetyl-CoA and measure tritium release.
    • Note : MS provides the highest specificity but requires specialized equipment .

Basic Question: What experimental controls are essential when using this peptide in enzyme inhibition studies?

Methodological Answer:

  • Negative controls :
    • Peptide + buffer (no enzyme).
    • Peptide + heat-inactivated HDAC.
  • Positive controls :
    • Peptide + HDAC + known inhibitor (e.g., suberoylanilide hydroxamic acid).
    • Commercial HDAC activity kits for cross-platform validation.
  • Data normalization : Express activity as % inhibition relative to uninhibited reactions .

Advanced Question: How can researchers adapt this substrate for high-throughput screening (HTS) of HDAC inhibitors?

Methodological Answer:

  • Automated liquid handling : Use 384-well plates and robotic dispensers for reagent addition.
  • Z’-factor optimization : Ensure Z’ >0.5 by minimizing intra-well variability (e.g., uniform temperature control).
  • Signal stability : Pre-mix trypsin with the peptide to reduce incubation time.
  • Data analysis : Implement automated curve-fitting software (e.g., GraphPad Prism) for IC50_{50} calculations .

Basic Question: How should researchers confirm the structural integrity of the peptide prior to experiments?

Methodological Answer:

  • HPLC : Verify purity (>95%) using a C18 column with a gradient of 5–60% acetonitrile/0.1% TFA.
  • Mass spectrometry : Confirm molecular weight (828.84 Da) via MALDI-TOF or ESI-MS.
  • Fluorescence scan : Validate intact FRET pairs by comparing emission spectra pre- and post-trypsin cleavage .

Advanced Question: How to interpret biphasic kinetics observed in HDAC assays with this substrate?

Methodological Answer:
Biphasic kinetics may indicate:

  • Isoform-specific activity : HDACs 1–3 (Class I) and HDAC6 (Class II) exhibit different catalytic rates. Use isoform-specific siRNA knockdowns to identify contributors.
  • Substrate aggregation : Centrifuge peptide solutions (15,000×g, 10 min) before use.
  • Allosteric modulation : Test for co-factor requirements (e.g., Zn2+^{2+} for Class I HDACs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.